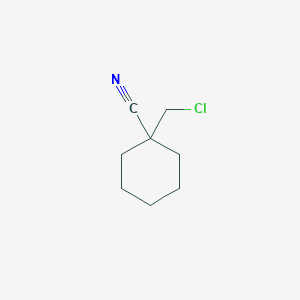

1-(Chloromethyl)Cyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-(chloromethyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQNUOFYAYIAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383495 | |

| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112905-95-0 | |

| Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethyl)Cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the , a valuable bifunctional building block for organic synthesis. With its cyclohexane scaffold, a reactive chloromethyl group, and a nitrile moiety, this compound serves as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document details a robust two-step synthetic pathway commencing from cyclohexanecarbonitrile, proceeding through a key 1-(hydroxymethyl)cyclohexanecarbonitrile intermediate. We elucidate the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step laboratory protocols. Furthermore, a thorough guide to the structural characterization of the final product is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.

Introduction

Chemical Identity and Properties

This compound (CAS No. 112905-95-0) is a substituted nitrile featuring a quaternary carbon on a cyclohexane ring. The presence of both a nucleophilic-accepting nitrile group and a reactive alkyl chloride makes it a molecule of significant interest for constructing more complex molecular architectures.[1]

| Property | Value | Source(s) |

| CAS Number | 112905-95-0 | [1][2][3] |

| Molecular Formula | C₈H₁₂ClN | [1][2] |

| Molecular Weight | 157.64 g/mol | [2][4] |

| Physical State | Low melting solid or liquid | [1][4][5] |

| Boiling Point | 83-86 °C at 0.2 mmHg | [6] |

| Synonyms | Cyclohexanecarbonitrile, 1-(chloromethyl)- | [1][6] |

| SMILES | C1CCC(CC1)(CCl)C#N | [1][2] |

| InChI Key | InChI=1/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | [1] |

Significance and Potential Applications

The structural motifs present in this compound are prevalent in medicinal chemistry. The cyclohexane ring provides a three-dimensional scaffold that can improve metabolic stability and lipophilicity of drug candidates. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[7][8] The primary chloride offers a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

This combination makes the title compound a potent intermediate for library synthesis in drug discovery programs. For instance, the related structure, 1-(cyanomethyl)cyclohexanecarbonitrile, is a known impurity in the synthesis of Gabapentin, highlighting the pharmaceutical relevance of this chemical class.[9]

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound involves the functionalization of a pre-existing cyclohexanecarbonitrile core. The key challenge is the controlled introduction of the chloromethyl group at the C1 position. A direct chloromethylation is often unselective and can lead to hazardous byproducts like bis(chloromethyl) ether.[10]

Therefore, a more robust strategy involves a two-step sequence:

-

Hydroxymethylation: Introduction of a hydroxymethyl group onto the α-carbon of cyclohexanecarbonitrile via a base-catalyzed reaction with formaldehyde. This forms the key intermediate, 1-(hydroxymethyl)cyclohexanecarbonitrile.[11]

-

Chlorination: Conversion of the primary alcohol of the intermediate into the target primary chloride. A highly effective method for this transformation on primary alcohols involves conversion to a sulfonate ester (e.g., a mesylate) followed by an Sₙ2 displacement with a chloride source, which proceeds with high fidelity and avoids the harsh reagents associated with other chlorination methods.[12]

Synthesis Protocols

Synthesis of Intermediate: 1-(Hydroxymethyl)cyclohexanecarbonitrile

Principle & Rationale: This step involves the deprotonation of the α-carbon of cyclohexanecarbonitrile using a suitable base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of formaldehyde in an aldol-type reaction to form the hydroxymethylated product after an aqueous workup. The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is critical to ensure complete deprotonation without competing side reactions.

Protocol:

-

Materials & Equipment:

-

Cyclohexanecarbonitrile (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Paraformaldehyde (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and addition funnel.

-

-

Procedure:

-

Under a nitrogen atmosphere, charge the three-neck flask with sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Dissolve cyclohexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Add paraformaldehyde (1.5 eq) to the reaction mixture in one portion.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(hydroxymethyl)cyclohexanecarbonitrile as a pure compound.[11][13]

-

Safety: Sodium hydride is highly flammable and reacts violently with water. Paraformaldehyde is toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound

Principle & Rationale: This transformation is a robust, two-step, one-pot procedure. First, the primary alcohol of the intermediate is reacted with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., triethylamine) to form a highly reactive mesylate intermediate. The mesylate is an excellent leaving group. Without isolation, a chloride salt (lithium chloride) is added, which acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction to yield the final chlorinated product. This method is preferred for its mild conditions and high efficiency.[12]

Protocol:

-

Materials & Equipment:

-

1-(Hydroxymethyl)cyclohexanecarbonitrile (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 1.5 eq)

-

Methanesulfonyl chloride (MsCl, 1.2 eq)

-

Lithium chloride (LiCl, 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

-

-

Procedure:

-

Dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) and stir for 5 minutes.

-

Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium hydrochloride will form.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

-

In a separate flask, dissolve lithium chloride (3.0 eq) in anhydrous DMF.

-

Add the LiCl/DMF solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 6-12 hours, monitoring by TLC for the formation of the product.

-

After cooling to room temperature, pour the reaction mixture into deionized water.

-

Extract three times with dichloromethane.

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Dichloromethane and dimethylformamide are hazardous solvents. Handle all reagents in a fume hood with appropriate PPE.[5]

In-Depth Characterization

Once purified, the identity and purity of this compound must be confirmed using a suite of analytical techniques.[14] The following sections describe the expected spectral data for the target compound.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ ~3.7-3.8 ppm (s, 2H, -CH₂ Cl), δ ~1.6-1.9 ppm (m, 10H, cyclohexane ring protons). |

| ¹³C NMR | δ ~122-124 ppm (-C ≡N), δ ~50-52 ppm (-C H₂Cl), δ ~40-42 ppm (quaternary -C -), δ ~34-36 ppm (2C, cyclohexane), δ ~24-26 ppm (2C, cyclohexane), δ ~22-24 ppm (1C, cyclohexane). |

| IR (Infrared) | ~2240 cm⁻¹ (sharp, medium, C≡N stretch), ~2940 & 2860 cm⁻¹ (strong, C-H alkane stretches), ~750-780 cm⁻¹ (strong, C-Cl stretch). |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z 157 and 159 in ~3:1 ratio (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 122 ([M-Cl]⁺), m/z 108 ([M-CH₂Cl]⁺). |

Rationale for Predicted Data

-

NMR Spectroscopy: In the proton NMR, the two protons of the chloromethyl group are chemically equivalent and adjacent to a quaternary carbon, thus they appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent chlorine atom. The ten protons on the cyclohexane ring will overlap, creating a complex multiplet in the typical alkane region. In the carbon NMR, six distinct signals are expected: the nitrile carbon, the chloromethyl carbon, the quaternary carbon, and three signals for the five pairs of equivalent carbons in the cyclohexane ring.[15][16]

-

Infrared Spectroscopy: The most diagnostic peak is the sharp absorption for the nitrile (C≡N) triple bond stretch. The alkane C-H stretches will be prominent, and the presence of the C-Cl bond will be confirmed by a strong absorption in the fingerprint region.[17]

-

Mass Spectrometry: The hallmark of a monochlorinated compound in mass spectrometry is the characteristic M⁺ and M+2 isotopic pattern with a relative intensity of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of the chlorine radical or the entire chloromethyl radical.[18]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Harmful if swallowed (Acute Tox. 4, H302), Causes skin irritation (Skin Irrit. 2, H315), Causes serious eye irritation (Eye Irrit. 2, H319), and May cause respiratory irritation (STOT SE 3, H335).[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield at all times.[5][19]

-

Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.

-

Emergency Procedures:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Conclusion

This guide has outlined a reliable and well-reasoned synthetic pathway for the preparation of this compound, an important intermediate for chemical research. The detailed protocols for its synthesis and the comprehensive analysis of its expected characterization data provide researchers with a solid foundation for producing and verifying this compound in a laboratory setting. Adherence to the described methodologies and safety precautions will enable the successful and safe utilization of this versatile chemical building block in the pursuit of new molecular entities.

References

-

Organic Syntheses. Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

-

YouTube. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link]

-

PubChem. CID 10329266 | C7H11N. [Link]

-

Chemdad. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. [Link]

-

Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]

-

PubChem. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO. [Link]

-

Organic Syntheses. PREPARATION OF CHLOROMETHYL METHYL ETHER IN TOLUENE. [Link]

-

Wikipedia. Gliotoxin. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

-

Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

-

Organic Syntheses. CYCLOHEXANECARBONITRILE. [Link]

-

YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

Cheméo. Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. [Link]

-

Wikipedia. Blanc chloromethylation. [Link]

- Google Patents.

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

- Google Patents.

-

YouTube. (2019, January 31). Chloromethylation Reaction: also known as Blanc Reaction!. [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

-

Chemistry LibreTexts. (2023, January 22). Naming Aromatic Compounds. [Link]

- Google Patents. EP0664285A1 - Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane.

-

National Institutes of Health (NIH). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

National Institutes of Health (NIH). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Google Patents.

-

PubChem. Cyclohexyl methanesulfonate | C7H14O3S. [Link]

Sources

- 1. CAS 112905-95-0: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.es [fishersci.es]

- 6. This compound | 112905-95-0 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. benchchem.com [benchchem.com]

- 10. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 11. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gliotoxin - Wikipedia [en.wikipedia.org]

- 13. 1-(HYDROXYMETHYL)CYCLOHEXANE-1-CARBONITRILE | CymitQuimica [cymitquimica.com]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 1-(Chloromethyl)Cyclohexanecarbonitrile: A Technical Guide for Researchers

Introduction

1-(Chloromethyl)Cyclohexanecarbonitrile (CAS No: 15292-05-4) is a bifunctional organic molecule incorporating a cyclohexane scaffold, a nitrile group, and a chloromethyl substituent. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. The quaternary carbon at the 1-position introduces a key stereocenter, the configuration of which can significantly influence the biological activity and material properties of its derivatives.

Accurate structural elucidation and characterization are paramount for any application of this compound. This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a reliable predictive framework for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system for the empirical analysis of this compound.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940-2860 | Strong | C-H stretch (cyclohexyl) |

| ~2245 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |

| ~740 | Strong | C-Cl stretch (alkyl chloride) |

Interpretation and Experimental Causality:

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its key functional groups.

-

C-H Stretching: Strong absorptions in the 2940-2860 cm⁻¹ region are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

-

Nitrile Stretching: A sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range[1]. The position of this peak is sensitive to the electronic environment.

-

C-Cl Stretching: A strong absorption in the fingerprint region, anticipated around 740 cm⁻¹, corresponds to the C-Cl stretching vibration of the chloromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of neat this compound (which may be a low melting solid) directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

Experimental Workflow: IR Spectroscopy

Caption: Workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy detects the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling provides information about neighboring protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Singlet | 2H | -CH₂Cl |

| ~1.90 - 1.50 | Multiplet | 10H | Cyclohexyl protons |

Interpretation and Experimental Causality:

-

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet around 3.65 ppm. The electronegative chlorine atom deshields these protons, causing them to resonate downfield[2]. The absence of adjacent protons results in a singlet multiplicity.

-

Cyclohexyl Protons: The ten protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.90 and 1.50 ppm. The axial and equatorial protons have different chemical environments, and their signals will be further complicated by geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer operating at a field strength of 300 MHz or higher.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift is sensitive to the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~122 | C≡N (Nitrile Carbon) |

| ~50 | -CH₂Cl |

| ~45 | Quaternary Cyclohexyl Carbon (C1) |

| ~35 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~23 | Cyclohexyl CH₂ |

Interpretation and Experimental Causality:

-

Nitrile Carbon: The carbon of the nitrile group is expected to resonate around 122 ppm[3]. The stereochemistry at the quaternary center significantly influences this chemical shift. In substituted cyclohexanecarbonitriles, an equatorial nitrile carbon resonates downfield (typically δ 126.8-124.4 ppm) compared to an axial nitrile carbon (typically δ 124.6-118.6 ppm)[4]. This provides a powerful diagnostic tool for stereochemical assignment.

-

Chloromethyl Carbon: The carbon of the chloromethyl group will be deshielded by the chlorine atom and is predicted to appear around 50 ppm.

-

Quaternary Carbon: The quaternary carbon of the cyclohexane ring (C1) is expected to have a chemical shift of approximately 45 ppm.

-

Cyclohexyl Carbons: The remaining five sp³-hybridized carbons of the cyclohexane ring will appear in the upfield region (23-35 ppm). Due to the substitution pattern, three distinct signals are expected for these five carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters: ¹³C NMR requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 157/159 | Low | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M - Cl]⁺ |

| 108 | High | [M - CH₂Cl]⁺ (Base Peak) |

| 81 | Moderate | [C₆H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Interpretation and Experimental Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 157. Due to the presence of chlorine, a characteristic isotopic peak ([M+2]⁺) at m/z 159 with an intensity of approximately one-third of the [M]⁺ peak will be observed, confirming the presence of one chlorine atom[5]. The molecular ion peak itself may be of low intensity due to facile fragmentation.

-

Fragmentation Pattern:

-

Loss of Chlorine: A significant fragment at m/z 122 corresponds to the loss of a chlorine radical ([M - Cl]⁺).

-

α-Cleavage: The most probable fragmentation pathway is the α-cleavage, leading to the loss of the chloromethyl radical ([M - CH₂Cl]⁺). This results in the formation of the stable cyclohexanecarbonitrile cation at m/z 108, which is predicted to be the base peak[6].

-

Cyclohexyl Fragmentation: Further fragmentation of the cyclohexane ring can lead to characteristic peaks at m/z 81 and 55.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Experimental Workflow: Mass Spectrometry

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

physical properties of 1-(Chloromethyl)Cyclohexanecarbonitrile

An In-Depth Technical Guide to the Physical Properties of 1-(Chloromethyl)Cyclohexanecarbonitrile

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane core substituted with both a chloromethyl group and a nitrile group at the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

For researchers, scientists, and drug development professionals, a thorough understanding of the compound's physical properties is paramount. These properties not only determine its behavior in chemical reactions and purification processes but also dictate the necessary conditions for safe handling, storage, and formulation. This guide provides a comprehensive, technically-grounded overview of the core physical characteristics of this compound, synthesizing available data with practical insights into their relevance and determination.

Chemical and Molecular Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below, providing a clear profile of its molecular structure and composition.

| Identifier | Value | Source(s) |

| CAS Number | 112905-95-0 | [1][2][3][4][5] |

| IUPAC Name | 1-(chloromethyl)cyclohexane-1-carbonitrile | [2] |

| Synonyms | This compound, Cyclohexanecarbonitrile, 1-(chloromethyl)- | [2][3][6] |

| Molecular Formula | C₈H₁₂ClN | [2][3][4][5][6] |

| Molecular Weight | 157.64 g/mol | [2][3][4][5][6] |

| SMILES | C1CCC(CC1)(CCl)C#N | [2][3][6] |

| InChI Key | BWQNUOFYAYIAIY-UHFFFAOYSA-N | [2] |

Summary of Physical Properties

For rapid reference, the key quantitative physical properties of this compound are presented in the following table. These values are critical for designing experiments, performing safety assessments, and developing purification protocols.

| Property | Value | Source(s) |

| Physical State | Liquid, or low-melting solid | [1][6][7] |

| Appearance | Colorless to pale yellow | [6] |

| Boiling Point | 263.4°C at 760 mmHg | [8] |

| Density | 1.06 g/cm³ | [8] |

| Refractive Index (n_D) | 1.476 | [8] |

| Flash Point | 106.9°C | [8] |

| Vapor Pressure | 0.0103 mmHg at 25°C | [8] |

| LogP (o/w) | 2.699 | [3] |

| TPSA | 23.79 Ų | [3] |

Detailed Analysis of Physicochemical Characteristics

A deeper understanding of each physical property provides context for its application in a laboratory or industrial setting.

Physical State and Appearance

This compound is typically described as a colorless to pale yellow liquid or a low-melting solid.[1][6][7] The ambiguity between liquid and solid states suggests a melting point near ambient temperature. The appearance can be an initial indicator of purity; a pronounced yellow or brown color may signify the presence of impurities or degradation products.

Molecular Weight

The molecular weight of 157.64 g/mol is a fundamental property derived from its molecular formula, C₈H₁₂ClN.[2][3][4][5][6] It is essential for all stoichiometric calculations, such as determining molar equivalents in reaction setups and preparing solutions of known concentrations.

Boiling Point

The reported boiling point is 263.4°C at standard atmospheric pressure (760 mmHg).[8] This relatively high boiling point is consistent with its molecular weight and the presence of polar functional groups (nitrile and chloromethyl), which increase intermolecular dipole-dipole interactions compared to a simple cyclohexane derivative. When performing distillations, it is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition, a common risk for complex organic molecules at high temperatures.

Melting Point

While a specific melting point is not consistently reported in public literature, the description "low melting solid" indicates that it can exist as a solid at or slightly below standard room temperature.[6][7] For practical purposes, if the material is solid upon receipt, gentle warming may be required to liquefy it for transfer and handling.

Density

With a density of 1.06 g/cm³, this compound is slightly denser than water.[8] This information is critical for processes involving liquid-liquid extractions, as it will form the lower layer in an aqueous separation. It is also necessary for converting mass to volume for reagent measurement.

Refractive Index

The refractive index, a dimensionless number that describes how light propagates through a substance, is reported as 1.476.[8] This value is a highly sensitive measure of purity. In a research or quality control setting, an experimentally measured refractive index that deviates from the reference value can indicate the presence of solvents, starting materials, or byproducts.

Solubility Profile

The molecular structure of this compound imparts a dual solubility character.[6]

-

Nonpolar Character: The large cyclohexane ring is lipophilic, conferring solubility in nonpolar organic solvents such as toluene, hexanes, and dichloromethane.

-

Polar Character: The electronegative chlorine atom and the highly polar nitrile group (C≡N) introduce significant polarity.[6] This allows for solubility in moderately polar organic solvents like ethyl acetate and acetonitrile.

The octanol-water partition coefficient (LogP) of approximately 2.7 indicates a significantly higher affinity for lipophilic environments than for water, predicting poor water solubility.[3]

Safety-Related Physical Properties

-

Flash Point: The flash point of 106.9°C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[8] This value classifies it as a combustible liquid but not highly flammable, meaning it does not pose a severe fire hazard at standard room temperature but should be kept away from open flames and high-temperature sources.

-

Vapor Pressure: At 0.0103 mmHg at 25°C, the vapor pressure is very low.[8] This indicates that the compound has low volatility at ambient temperatures, which mitigates the risk of forming high concentrations of vapor in the air during handling. However, given its acute toxicity (Category 4 for oral, dermal, and inhalation routes), all handling should still be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Experimental Workflow: Boiling Point Determination

Verifying the physical properties of a compound is a cornerstone of chemical synthesis and analysis. The boiling point is a key parameter for characterization. The following diagram and protocol outline a standard laboratory procedure for its determination.

Sources

- 1. fishersci.es [fishersci.es]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 112905-95-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CAS 112905-95-0: this compound [cymitquimica.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1-(chloromethyl)cyclohexane-1-carbonitrile112905-95-0,Purity95%_ATLANTIC-RES [molbase.com]

A Theoretical Exploration of 1-(Chloromethyl)cyclohexanecarbonitrile Reactivity: A Whitepaper

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for the introduction of the cyanomethylcyclohexyl moiety into more complex structures. Its reactivity is governed by the interplay between the electrophilic chloromethyl group and the nucleophilic and electrophilic characteristics of the nitrile functionality, all influenced by the conformational constraints of the cyclohexane ring. This technical guide provides an in-depth theoretical and computational framework for understanding and predicting the reactivity of this compound. We will delve into the plausible reaction mechanisms, including nucleophilic substitution, elimination, and reactions involving the nitrile group, from the perspective of modern computational chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper, mechanistically-grounded understanding of this important synthetic intermediate.

I. Theoretical Framework and Computational Methodology

The reactivity of this compound can be effectively modeled using quantum chemical methods, primarily Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for studying organic reaction mechanisms.[1][2]

Computational Protocol

A typical computational workflow to investigate the reactivity of this compound would involve the following steps:

-

Geometry Optimization: The ground state geometries of the reactants, transition states, intermediates, and products are fully optimized without symmetry constraints. A commonly employed functional for such organic systems is B3LYP, paired with a basis set like 6-31+G* to adequately describe electron distribution, particularly for anionic species.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Solvation Effects: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. The choice of solvent (e.g., acetonitrile, cyclohexane) can significantly influence reaction barriers and thermodynamics.[3]

-

Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.

II. Reactivity of the Chloromethyl Group

The primary site of electrophilicity in this compound is the carbon atom of the chloromethyl group. This functionality is susceptible to both nucleophilic substitution and elimination reactions.

A. Nucleophilic Substitution (S(_N)2) Pathway

The bimolecular nucleophilic substitution (S(_N)2) reaction is a highly probable pathway for this molecule in the presence of a wide range of nucleophiles.[4] The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry.

A computational analysis of the S(_N)2 reaction would focus on the potential energy surface (PES). In the gas phase, the PES for an ionic S(_N)2 reaction often exhibits a double-well profile, with the formation of a pre-reaction complex and a post-reaction complex.[3] However, in polar solvents, this can collapse into a single-well potential with a single central barrier.[3][5]

Key Theoretical Investigations:

-

Activation Energy Barrier ((\Delta G^{\ddagger})): Calculation of the Gibbs free energy of activation will determine the kinetic feasibility of the reaction with different nucleophiles.

-

Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are known to accelerate S(_N)2 reactions, a phenomenon that can be quantified through computational modeling.[3]

-

Nucleophile and Leaving Group Effects: The nature of the nucleophile and the leaving group significantly impacts the reaction barrier.[4] Theoretical studies can systematically evaluate a range of nucleophiles to predict reactivity trends.

| Reaction Parameter | Theoretical Descriptor | Significance |

| Reaction Rate | Activation Free Energy ((\Delta G^{\ddagger})) | Lower (\Delta G^{\ddagger}) corresponds to a faster reaction. |

| Thermodynamic Favorability | Reaction Free Energy ((\Delta G_{rxn})) | A negative (\Delta G_{rxn}) indicates a spontaneous reaction. |

| Solvent Influence | Solvation Free Energy | Quantifies the stabilization of reactants, transition state, and products by the solvent. |

B. Elimination (E2) Pathway

In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with the S(_N)2 pathway. This reaction involves the concerted removal of a proton from the cyclohexane ring and the departure of the chloride leaving group, leading to the formation of a double bond.

For an E2 reaction to occur in a cyclohexane system, a strict stereochemical requirement must be met: the proton to be abstracted and the leaving group must be in an anti-periplanar (or trans-diaxial) arrangement.[6][7]

Theoretical Considerations:

-

Conformational Analysis: The first step is to determine the relative energies of the conformers of this compound where the chloromethyl group is in an axial versus an equatorial position. The population of the reactive axial conformer will influence the overall reaction rate.[6]

-

Transition State Geometry: The E2 transition state will be modeled to confirm the concerted nature of the bond-breaking and bond-forming events.

-

Competition with S(_N)2: By calculating the activation barriers for both the S(_N)2 and E2 pathways with a given nucleophile/base, the regioselectivity of the reaction can be predicted.[8][9]

C. Radical Pathways

Homolytic cleavage of the C-Cl bond can generate a 1-(cyanomethyl)cyclohexyl radical. This can be initiated photochemically or through the use of radical initiators.[10][11] The resulting radical can participate in various synthetic transformations.

Theoretical Approaches:

-

Bond Dissociation Energy (BDE): The C-Cl BDE can be calculated to assess the energetic cost of radical formation.

-

Radical Stability: The stability of the resulting alkyl radical can be evaluated computationally.[12]

-

Reaction with Radical Traps: The subsequent reactions of the radical with various trapping agents can be modeled to predict product distributions.[13][14]

III. Reactivity of the Nitrile Group

The nitrile group in this compound offers additional avenues for chemical transformation, primarily through nucleophilic addition to the electrophilic carbon atom of the cyano group.[15]

A. Hydrolysis to Carboxylic Acid or Amide

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate.[16][17]

Computational Insights:

-

Mechanism of Hydrolysis: The detailed mechanism of both acid- and base-catalyzed hydrolysis can be elucidated by locating the transition states for each elementary step, including the initial nucleophilic attack of water or hydroxide on the nitrile carbon and subsequent proton transfers.[17][18]

-

Rate-Determining Step: The activation energies for each step can be calculated to identify the rate-determining step of the overall hydrolysis process.

-

Intramolecular Reactions: The possibility of intramolecular reactions, such as the attack of an intermediate from the chloromethyl group on the nitrile, can be investigated, although this is generally less likely under typical hydrolysis conditions.[19][20]

B. Nucleophilic Addition of Organometallic Reagents

Grignard reagents and other organometallic nucleophiles can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.[15]

Theoretical Modeling:

-

Addition Mechanism: The mechanism of Grignard addition can be modeled to understand the coordination of the magnesium to the nitrile nitrogen and the subsequent nucleophilic attack of the alkyl group.

-

Stereoselectivity: If the organometallic reagent or the substrate is chiral, computational methods can be used to predict the stereochemical outcome of the addition.

Conclusion

The reactivity of this compound is multifaceted, with several competing reaction pathways available depending on the reaction conditions. Theoretical and computational studies provide an indispensable toolkit for dissecting these pathways, predicting their outcomes, and rationally designing synthetic strategies. By leveraging DFT calculations, researchers can gain a detailed understanding of the potential energy surfaces for S(_N)2, E2, radical reactions, and nitrile group transformations. This in silico approach not only explains experimental observations but also guides the optimization of reaction conditions to achieve desired chemical transformations with high selectivity and efficiency. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of novel molecules derived from this versatile building block.

References

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. Sciforum. [Link]

-

Deng, H., et al. (2016). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]

-

Capurso, M., et al. (2019). Proceedings of the 23th Int. Electron. Conf. Synth. Org. Chem. - THE SN2 REACTION: A THEORETICAL-COMPUTATIONAL ANALYSIS OF A SIMPLE AND VERY INTERESTING MECHANISM. CONICET. [Link]

-

Protti, S., Fagnoni, M., & Ravelli, D. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. ACS Publications. [Link]

-

Sharma, U., et al. (2022). Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. ResearchGate. [Link]

-

Unknown Author. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]

-

Wang, C. (2023). GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. Purdue University Graduate School - Figshare. [Link]

-

Wang, C. (2023). GENERATION OF ALKYL RADICALS VIA C-H FUNCTIONALIZATION AND HALOGEN ATOM TRANSFER PROCESSES. IU Indianapolis ScholarWorks. [Link]

-

Khan Academy Organic Chemistry. (2012). E2 Elimination: substituted cyclohexanes. YouTube. [Link]

-

Sirjean, B., & Glaude, P. A. (2010). Ab initio study on alkyl radical decomposition and alkyl radical addition to olefins. ResearchGate. [Link]

-

orthocresol. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. [Link]

-

LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

-

Varese, M., et al. (2015). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PubMed Central. [Link]

-

Various Authors. (2025). Growing Science. Growing Science. [Link]

-

Cravotto, G., et al. (2019). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. [Link]

-

Chemistry Steps. (2023). E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]

-

OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. Organic Chemistry | OpenStax. [Link]

-

baldbrain. (2018). Elimination reactions of cyclohexane derivatives. Physics Forums. [Link]

-

Bence, M., et al. (2016). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

-

Abd-El-Aziz, A. S., et al. (2004). Nucleophilic addition and substitution reactions between the cyanide ion and cyclopentadienyliron complexes of chlorobenzenes. Syntheses of benzonitriles and phthalonitriles. ResearchGate. [Link]

-

da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]

-

Sharma, R., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PubMed Central. [Link]

-

Chemistry Steps. (2023). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

LibreTexts. (2023). Reactivity of Nitriles. Chemistry LibreTexts. [Link]

-

Singh, U. P., & Singh, J. (2008). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

-

Edward, J. T., & Sallenave, P. (1964). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

Sources

- 1. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proceedings of the 23th Int. Electron. Conf. Synth. Org. Chem. - THE SN2 REACTION: A THEORETICAL-COMPUTATIONAL ANALYSIS OF A SIMPLE AND VERY INTERESTING MECHANISM - CONICET [bicyt.conicet.gov.ar]

- 6. youtube.com [youtube.com]

- 7. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 17. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Chloromethyl)cyclohexanecarbonitrile: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)cyclohexanecarbonitrile is a bifunctional organic compound featuring a cyclohexane ring substituted with both a chloromethyl and a nitrile group at the same carbon atom. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The presence of a reactive primary chloride allows for a variety of nucleophilic substitution reactions, while the nitrile group can be transformed into other functionalities such as amines, carboxylic acids, and ketones. These characteristics make this compound a molecule of significant interest, particularly as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral characteristics, reactivity, and applications in drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a central cyclohexane ring with a chloromethyl (-CH₂Cl) group and a nitrile (-C≡N) group attached to the C1 position.

}

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(chloromethyl)cyclohexane-1-carbonitrile | [1][2] |

| CAS Number | 112905-95-0 | [1][2] |

| Molecular Formula | C₈H₁₂ClN | [1][2] |

| Molecular Weight | 157.64 g/mol | [1][2] |

| Canonical SMILES | C1CCC(CC1)(CCl)C#N | [1] |

| InChI Key | BWQNUOFYAYIAIY-UHFFFAOYSA-N | [2] |

| Synonyms | This compound, Cyclohexanecarbonitrile, 1-(chloromethyl)- | [1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low melting solid at room temperature.[3] Its physicochemical properties are largely dictated by the combination of the nonpolar cyclohexane ring and the polar nitrile and chloromethyl groups.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid or low melting solid | [3] |

| Boiling Point | 83-86 °C at 0.2 mmHg | [4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available cyclohexanone. The first step is the formation of 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by the chlorination of the primary alcohol.

}

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The formation of the hydroxymethyl intermediate can be achieved through various methods, including the reaction of cyclohexanone cyanohydrin with a suitable reducing agent or via a nucleophilic hydroxymethylation reaction.[5][6]

Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile from Cyclohexanone Cyanohydrin

-

Formation of Cyclohexanone Cyanohydrin: In a well-ventilated fume hood, to a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide, followed by the dropwise addition of an acid (e.g., acetic acid) at low temperature (0-5 °C).

-

Work-up: After the reaction is complete, the mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.[5]

-

Reduction to 1-(Hydroxymethyl)cyclohexanecarbonitrile: The crude cyanohydrin is then reduced. A common method involves catalytic hydrogenation.[5] The cyanohydrin is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in the presence of a catalyst (e.g., Raney nickel) under hydrogen pressure.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 1-(hydroxymethyl)cyclohexanecarbonitrile, which can be further purified by distillation or crystallization.[7][8]

Step 2: Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The conversion of the primary alcohol in 1-(hydroxymethyl)cyclohexanecarbonitrile to the corresponding chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).[9][10]

Protocol: Chlorination with Thionyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for acidic gases (HCl and SO₂), and a dropping funnel, place 1-(hydroxymethyl)cyclohexanecarbonitrile.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath and add thionyl chloride dropwise via the dropping funnel. A small amount of a tertiary amine base like pyridine can be used to catalyze the reaction and neutralize the generated HCl.[6]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux until the evolution of gases ceases.

-

Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The residue is then carefully poured into ice-water and extracted with an organic solvent. The organic extract is washed with a dilute sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound can be purified by vacuum distillation.[11]

}

Figure 3: Simplified mechanism of alcohol chlorination with thionyl chloride.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the chloromethyl protons and the protons of the cyclohexane ring.

-

-CH₂Cl: A singlet is expected for the two protons of the chloromethyl group. Due to the electronegativity of the adjacent chlorine atom, this signal would appear downfield, likely in the range of 3.5-3.7 ppm .[12]

-

Cyclohexane Protons: The ten protons on the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.2 and 2.3 ppm . The protons on the carbons adjacent to the quaternary center will likely be the most deshielded within this group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the molecule.

-

-C≡N: The carbon of the nitrile group is expected to resonate in the range of 118-125 ppm .[13][14]

-

Quaternary Carbon (C1): The carbon atom attached to both the chloromethyl and nitrile groups will be a quaternary carbon and is expected to have a chemical shift in the range of 40-50 ppm .

-

-CH₂Cl: The carbon of the chloromethyl group will be deshielded by the chlorine atom and is predicted to appear around 45-55 ppm .[13]

-

Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-40 ppm .[15]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its key functional groups.

-

-C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ , which is characteristic of a nitrile group.[16][17]

-

C-H Stretch (sp³): Strong absorption bands will be present in the region of 2850-2950 cm⁻¹ due to the C-H stretching vibrations of the cyclohexane and chloromethyl groups.[18]

-

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.[16]

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 157. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z = 159 with about one-third the intensity of the molecular ion peak should be observed.[19]

-

Fragmentation: A prominent fragmentation pathway would be the loss of the chloromethyl radical (•CH₂Cl), leading to a cation at m/z = 108. Another likely fragmentation is the loss of a chlorine radical (•Cl) to give a cation at m/z = 122. Alpha-cleavage of the cyclohexane ring is also possible.[8][20][21]

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its two functional groups.

}

Figure 4: Reactivity profile of this compound.

-

Nucleophilic Substitution at the Chloromethyl Group: The primary chloride is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. A particularly relevant reaction is the substitution with a cyanide ion to form 1-(cyanomethyl)cyclohexanecarbonitrile.[22][23]

-

Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Furthermore, it can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Application in Drug Development: A Precursor to Gabapentin Intermediates

A significant potential application of this compound in drug development lies in its role as a precursor to key intermediates for the synthesis of Gabapentin. Gabapentin, an anticonvulsant and analgesic drug, is synthesized from 1-(aminomethyl)cyclohexaneacetic acid.[24][25] A common intermediate in several Gabapentin syntheses is 1-(cyanomethyl)cyclohexanecarbonitrile.[1][24][26][27]

This compound can be readily converted to 1-(cyanomethyl)cyclohexanecarbonitrile through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.

}

Figure 5: Conversion of this compound to a Gabapentin intermediate.

This reaction provides a direct and efficient route to the dinitrile intermediate, which can then be further processed to Gabapentin through established synthetic pathways, typically involving the selective hydrolysis and reduction of the nitrile groups.[1][15] The use of this compound as a starting material offers a strategic advantage in the construction of the Gabapentin scaffold.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile synthetic building block with significant potential in organic synthesis, particularly in the field of drug development. Its dual functionality allows for a range of chemical transformations, making it a valuable precursor for more complex molecules. The straightforward conversion of this compound to 1-(cyanomethyl)cyclohexanecarbonitrile highlights its potential role as a key starting material in the synthesis of Gabapentin and its analogues. A thorough understanding of its synthesis, reactivity, and spectral properties is crucial for its effective utilization in research and development.

References

-

The Hive Archive. (2005, February 13). Cyanuric Chloride as Chlorination Agent. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Hydroxymethyl)cyclohexane-1-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. Retrieved from [Link]

-

Sciencemadness.org. (2008, May 30). thionyl chloride and alcohols. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of gabapentin intermediate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

American Elements. (n.d.). 1-(chloromethyl)cyclopentane-1-carbonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Quick Company. (2023, September 19). Continuous Process For The Preparation Of Gabapentin Intermediate. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 15). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct transformation of nitriles to cyanide using chloride anion as catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Reddit. (2024, April 17). What would occur if excess thionyl chloride was used in the synthesis of Lidocaine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Pearson. (n.d.). Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to.... Retrieved from [Link]

Sources

- 1. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. 1-(Hydroxymethyl)cyclohexane-1-carbonitrile | C8H13NO | CID 15566640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 12. scirp.org [scirp.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. IR Absorption Table [webspectra.chem.ucla.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. whitman.edu [whitman.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Direct transformation of nitriles to cyanide using chloride anion as catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]

- 24. benchchem.com [benchchem.com]

- 25. 1-(Cyanomethyl)cyclohexanecarbonitrile (4172-99-0) for sale [vulcanchem.com]

- 26. Continuous Process For The Preparation Of Gabapentin Intermediate [quickcompany.in]

- 27. 1-CYANOCYCLOHEXANE ACETONITRILE | 4172-99-0 [chemicalbook.com]

An In-depth Technical Guide to 1-(Chloromethyl)Cyclohexanecarbonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(Chloromethyl)Cyclohexanecarbonitrile, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. Although a detailed historical account of its specific discovery is not prominent in the scientific literature, its importance can be inferred from the broader context of functionalized cyclohexanecarbonitriles and α-chloronitriles, which are established as valuable intermediates. This guide details a plausible and robust synthetic pathway, outlines its key chemical and physical properties, and explores its potential applications in the pharmaceutical and agrochemical industries. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Historical Context

This compound (CAS No. 112905-95-0) is a fascinating molecule that combines the reactivity of a chloromethyl group with the synthetic versatility of a nitrile function, both anchored to a cyclohexane scaffold. While the precise moment of its first synthesis is not well-documented, its conceptual origins lie in the rich history of cyano- and chloro-functionalized organic compounds that have been pivotal to the advancement of chemical synthesis and medicinal chemistry.

The development of functionalized cyclohexanecarbonitriles has been driven by their utility as precursors to a wide array of more complex molecules. Nitriles, in general, are highly versatile functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones. The cyclohexane ring provides a three-dimensional framework that is a common motif in many biologically active molecules.

The introduction of a reactive chloromethyl group onto the cyclohexane ring at the carbon bearing the nitrile creates a valuable electrophilic center. This allows for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. Chloro-containing organic molecules have a long and successful history in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. The presence of chlorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a pre-functionalized building block ripe for exploitation in the synthesis of novel chemical entities.

Synthesis of this compound

A logical and efficient synthetic route to this compound involves a two-step process starting from the readily available cyclohexanone. The first step is the formation of the precursor, 1-(hydroxymethyl)cyclohexanecarbonitrile, followed by the chlorination of the primary alcohol.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile

This step is a variation of the well-known cyanohydrin formation reaction. In this case, both formaldehyde and a cyanide source react with cyclohexanone in a one-pot reaction.

Reaction Scheme:

Caption: Synthesis of the hydroxymethyl precursor.

Mechanism:

The reaction proceeds via a nucleophilic addition of the cyanide ion to the carbonyl carbon of cyclohexanone, followed by the addition of a hydroxymethyl group from formaldehyde. The base catalyzes the generation of the cyanide nucleophile from HCN.

Experimental Protocol:

-

Reaction Setup: To a solution of sodium cyanide (NaCN) in water, cooled in an ice bath, add a stoichiometric equivalent of a weak acid (e.g., acetic acid) to generate hydrocyanic acid (HCN) in situ. Caution: HCN is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Addition of Reactants: To this solution, add cyclohexanone and an aqueous solution of formaldehyde, also pre-cooled.

-

Reaction: Stir the mixture vigorously at a low temperature (0-5 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(hydroxymethyl)cyclohexanecarbonitrile, can be purified by column chromatography or recrystallization.

Step 2: Chlorination of 1-(Hydroxymethyl)cyclohexanecarbonitrile

The conversion of the primary alcohol in 1-(hydroxymethyl)cyclohexanecarbonitrile to the corresponding chloride is effectively achieved using thionyl chloride (SOCl₂). This is a standard and high-yielding method for this type of transformation.

Reaction Scheme:

Caption: Chlorination of the precursor to the final product.

Mechanism:

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi mechanism) where the chloride attacks the carbon, and sulfur dioxide and a chloride ion are expelled. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ evolved), dissolve 1-(hydroxymethyl)cyclohexanecarbonitrile in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 112905-95-0 |

| Molecular Formula | C₈H₁₂ClN |

| Molecular Weight | 157.64 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Cyclohexane protons (CH₂): A complex multiplet in the region of δ 1.2-2.0 ppm (10H).

-

Chloromethyl protons (CH₂Cl): A singlet around δ 3.6-3.8 ppm (2H).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Cyclohexane carbons (CH₂): Multiple signals expected in the range of δ 20-40 ppm.

-

Quaternary carbon (C-CN): A signal around δ 45-55 ppm.

-

Chloromethyl carbon (CH₂Cl): A signal around δ 48-55 ppm.

-

Nitrile carbon (CN): A signal in the region of δ 118-122 ppm.

IR (Infrared) Spectroscopy:

-

C-H stretch (aliphatic): 2850-2950 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2250 cm⁻¹

-

C-Cl stretch: 650-800 cm⁻¹

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z 157, with a characteristic M+2 isotope peak for chlorine at m/z 159 in an approximate 3:1 ratio.

-

Key Fragmentation: Loss of the chloromethyl radical (•CH₂Cl) leading to a fragment at m/z 108. Loss of the chlorine atom to give a fragment at m/z 122.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound stems from its two reactive functional groups. This dual reactivity makes it a valuable building block for creating diverse molecular architectures.

Caption: Potential synthetic transformations of the title compound.

-